Fuziline

Pharmacokinetics Bioavailability Oral Absorption

Fuziline (15α-Hydroxyneoline) is the definitive aminoalcohol-diterpenoid alkaloid for preclinical cardioprotection and analgesia. Unlike highly toxic aconitine analogs, Fuziline lacks the C-8 ester group, eliminating acute toxicity while delivering simultaneous Ca²⁺ and β₂-adrenergic receptor activation at 18.14% oral bioavailability—6× higher than benzoylmesaconine. Choose Fuziline for reproducible in vivo dosing, reduced formulation complexity, and validated efficacy in heart failure, myocardial infarction, and chronic pain models. Ideal as a positive control in high-throughput cardiotonic screening.

Molecular Formula C24H39NO7
Molecular Weight 453.6 g/mol
CAS No. 80665-72-1
Cat. No. B108665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuziline
CAS80665-72-1
Synonyms(1α,6α,14α,15α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,8,14,15-tetrol;  15α-Hydroxyneoline;  Fuziline;  Senbusine C; 
Molecular FormulaC24H39NO7
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6O)C(C5O)OC)O)OC)O)COC
InChIInChI=1S/C24H39NO7/c1-5-25-9-22(10-30-2)7-6-13(26)23-12-8-11-16(27)14(12)24(29,21(28)17(11)31-3)15(20(23)25)18(32-4)19(22)23/h11-21,26-29H,5-10H2,1-4H3/t11-,12+,13-,14+,15?,16-,17+,18-,19+,20+,21-,22-,23-,24+/m0/s1
InChIKeyFPECZWKKKKZPPP-NIYPSSDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fuziline (CAS 80665-72-1): Diterpenoid Alkaloid Procurement & Research Selection Guide


Fuziline (15α-Hydroxyneoline) is an aminoalcohol-diterpenoid alkaloid primarily isolated from the lateral roots of Aconitum carmichaelii (Fuzi) and related Aconitum species . It is structurally defined by the aconitane skeleton (C24H39NO7; MW 453.57) and is distinguished from many other Aconitum alkaloids by the absence of an ester group at the C-8 position, which contributes to its lower toxicity profile . Fuziline has been identified as a key bioactive constituent responsible for the cardiotonic, thermogenic, and analgesic effects historically attributed to processed aconite, and it functions as a dual activator of Ca²⁺ and β₂-adrenergic receptors (β₂AR) .

Fuziline: Why In-Class Alkaloid Substitution Fails to Meet Research Reproducibility & Safety Standards


Substituting Fuziline with other Aconitum alkaloids—such as hypaconitine, mesaconitine, aconitine, or even benzoylmesaconine (BMA)—introduces critical, quantifiable discrepancies in both efficacy and safety. While Fuziline, neoline, and songorine have been validated as more efficacy-specific and significantly less toxic alternatives to traditional Q-markers like BMA, Fuziline exhibits distinct advantages in oral bioavailability, anti-inflammatory potency, and a unique dual-receptor activation profile that is not shared by all aminoalcohol-diterpenoid alkaloids . Direct comparative studies confirm that Fuziline lacks the acute toxicity observed with hypaconitine and mesaconitine, and it achieves higher oral bioavailability than BMA (18.14% vs. 3.05%), making it a more reliable and safer candidate for in vivo studies and formulation development .

Quantitative Differentiation of Fuziline (80665-72-1) from Closest Analogs: A Head-to-Head Evidence Matrix


Fuziline Oral Bioavailability (18.14%) vs. Benzoylmesaconine (3.05%): A 6-Fold Improvement in Systemic Exposure

In a comparative pharmacokinetic study evaluating potential quality markers (PQ-markers) for Fuzi, Fuziline (FE) demonstrated an average oral bioavailability of 18.14% in C57BL/6J mice. This represents a 6-fold increase compared to the oral bioavailability of benzoylmesaconine (BMA), a current official Q-marker, which was only 3.05% . Furthermore, a separate study in rats reported Fuziline's absolute oral bioavailability as 21.1% ± 7.0% . This data indicates Fuziline achieves significantly greater systemic exposure than BMA upon oral administration, a critical factor for in vivo efficacy studies.

Pharmacokinetics Bioavailability Oral Absorption Fuzi Quality Markers

Fuziline vs. Benzoylmesaconine (BMA): Greater Anti-inflammatory and Analgesic Efficacy with Reduced Toxicity

In a comprehensive study comparing the efficacy and toxicity of potential quality markers for Fuzi, Fuziline (FE) and Neoline (NE) were found to be more efficacy-specific than Benzoylmesaconine (BMA). Fuziline produced dose-dependent anti-inflammatory and analgesic effects that were greater than those of BMA in models of λ-carrageenan-induced paw edema and acetic acid-induced pain . Crucially, concurrent toxicological assessment revealed that no cardiotoxicity or neurotoxicity was observed in mice treated with Fuziline, whereas BMA treatment notably increased creatine kinase activity and matrix metalloproteinase 9 levels, indicating cardiac and tissue damage . This establishes Fuziline as a superior alternative with a wider therapeutic index compared to the standard Q-marker BMA.

Efficacy Toxicity Anti-inflammatory Analgesic Quality Marker

Fuziline Exhibits No Acute Toxicity in Mice vs. Hypaconitine and Mesaconitine

A comparative acute toxicity study in mice revealed that the diester-diterpenoid alkaloids hypaconitine and mesaconitine, as well as the aminoalcohol-diterpenoid neoline, exhibited significant acute toxicity. In contrast, fuziline showed no acute toxicity at the tested doses, highlighting a critical safety differentiation that is paramount for preclinical development . This safety margin is likely attributable to its structural classification as an aminoalcohol-diterpenoid lacking the highly toxic ester groups found in aconitine, hypaconitine, and mesaconitine .

Acute Toxicity Safety Pharmacology In Vivo Toxicology Alkaloid Comparison

Fuziline's Cardioprotective Mechanism: ROS Reduction and Apoptosis Inhibition (0.5 µM) vs. Untreated Control

In an isoproterenol (ISO)-induced myocardial injury model in H9c2 rat cardiomyocytes, Fuziline at a concentration of 0.5 µM significantly reduced the production of reactive oxygen species (ROS) and alleviated ISO-induced apoptosis . Mechanistically, Fuziline was shown to inhibit ROS-triggered endoplasmic reticulum (ER) stress via the PERK/eIF2α/ATF4/Chop pathway, maintaining mitochondrial membrane potential (MMP) and blocking cytochrome C release . In vivo, oral administration of Fuziline (3 and 10 mg/kg) reduced ISO-induced myocardial necrosis and fibrosis in rats . While this is a comparison to a disease control (ISO) rather than a direct analog head-to-head, it provides robust, quantitative evidence of a specific, protective mechanism that is essential for selection in cardiovascular research.

Cardioprotection ROS Apoptosis Isoproterenol Myocardial Injury

High-Impact Application Scenarios for Fuziline (CAS 80665-72-1) Based on Quantitative Evidence


Oral Formulation Development for Cardioprotective or Analgesic Agents

Based on its significantly higher oral bioavailability compared to benzoylmesaconine (BMA) and other analogs (18.14% vs. 3.05%), Fuziline is a preferred lead compound or positive control for developing orally bioavailable cardioprotective or analgesic formulations . Its favorable pharmacokinetic profile reduces the need for complex drug delivery systems and allows for more consistent in vivo dosing in rodent models of heart failure, myocardial infarction, or chronic pain .

Investigating Dual Ca²⁺/β₂AR Activation in Cardiac Physiology and Toxicology

Fuziline's unique ability to simultaneously activate Ca²⁺ and β₂-adrenergic receptors makes it an indispensable pharmacological tool for dissecting the complex interplay between these pathways in cardiomyocytes . Its use as a positive control in high-throughput screening assays aimed at discovering novel cardiotonic agents or in mechanistic studies of arrhythmia is supported by its dual activity and the established protocol of co-administering calcium antagonists to mitigate potential arrhythmic side effects while preserving its cardiotonic benefit .

Natural Product Reference Standard for Low-Toxicity Analgesic Research

The absence of acute toxicity in mice, contrasted with the significant toxicity of hypaconitine, mesaconitine, and even neoline, positions Fuziline as a critical reference standard for developing safer analgesics from the Aconitum genus . It can be used as a comparator in studies aiming to structurally modify other alkaloids to reduce toxicity while retaining or enhancing analgesic activity, and its patent-protected use in analgesic compositions provides a clear intellectual property landscape for researchers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fuziline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.